molecular formula C31H32N2O4 B11511607 ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate

ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11511607
M. Wt: 496.6 g/mol
InChI Key: HVDDVQPOFDAEDB-UHFFFAOYSA-N
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Description

ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound that features an indole core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Piperidine Ring: The piperidine ring can be constructed via a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Coupling Reactions: The final coupling of the indole and piperidine moieties can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other substituents, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets in the body. The indole core is known to interact with serotonin receptors, while the piperidine ring can modulate the activity of neurotransmitter systems. This dual interaction can result in various pharmacological effects, including modulation of mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-[5-(METHOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE
  • ETHYL 1-[5-(HYDROXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE

Uniqueness

ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross the blood-brain barrier. This makes it a promising candidate for the development of central nervous system-active drugs.

Properties

Molecular Formula

C31H32N2O4

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 1-(3-methyl-5-phenylmethoxy-1H-indole-2-carbonyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C31H32N2O4/c1-3-36-30(35)31(24-12-8-5-9-13-24)16-18-33(19-17-31)29(34)28-22(2)26-20-25(14-15-27(26)32-28)37-21-23-10-6-4-7-11-23/h4-15,20,32H,3,16-19,21H2,1-2H3

InChI Key

HVDDVQPOFDAEDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

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